molecular formula C4H9N5 B8658688 2-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)ethan-1-amine

2-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)ethan-1-amine

Cat. No.: B8658688
M. Wt: 127.15 g/mol
InChI Key: BISZDZMWCWTPFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)ethan-1-amine: is a chemical compound that belongs to the class of tetrazoles. Tetrazoles are a group of heterocyclic compounds containing a five-membered ring of four nitrogen atoms and one carbon atom. This particular compound is characterized by the presence of a methyl group attached to the tetrazole ring and an ethylamine group. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)ethan-1-amine typically involves the reaction of 1-methyl-1H-tetrazole-5-thiol with an appropriate ethylamine derivative. One common method is the nucleophilic substitution reaction where 1-methyl-1H-tetrazole-5-thiol reacts with an ethylamine derivative under mild conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate . The reaction is usually carried out in a solvent like water or ethanol at a temperature of around 37°C .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification and crystallization to ensure the compound’s purity and quality. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)ethan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 2-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)ethan-1-amine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex tetrazole derivatives and other heterocyclic compounds .

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has been investigated for its antimicrobial and antifungal properties.

Medicine: The compound is explored for its potential therapeutic applications. It is studied for its role in drug development, particularly in the design of new antibiotics and antifungal agents.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the development of agrochemicals and herbicides .

Mechanism of Action

The mechanism of action of 2-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)ethan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. For example, in antimicrobial applications, it targets bacterial enzymes, disrupting their function and leading to bacterial cell death . The tetrazole ring’s nitrogen atoms play a crucial role in binding to the active sites of enzymes, enhancing the compound’s efficacy .

Comparison with Similar Compounds

Comparison: 2-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)ethan-1-amine is unique due to its ethylamine group, which imparts distinct chemical and biological properties. Compared to 1-methyl-1H-tetrazole-5-thiol, it has enhanced solubility and reactivity. The presence of the ethylamine group also allows for more diverse chemical modifications and applications .

Properties

Molecular Formula

C4H9N5

Molecular Weight

127.15 g/mol

IUPAC Name

2-(1-methyltetrazol-5-yl)ethanamine

InChI

InChI=1S/C4H9N5/c1-9-4(2-3-5)6-7-8-9/h2-3,5H2,1H3

InChI Key

BISZDZMWCWTPFO-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=N1)CCN

Origin of Product

United States

Synthesis routes and methods I

Procedure details

[2-(1-Methyl-1H-tetrazol-5-yl)-ethyl]-carbamic acid tert-butyl ester (0.204 g, 0.9 mmol) is dissolved in DCM (3.5 ml). To this solution is added 4M HCl in dioxane (0.9 ml, 3.6 mmol) and the reaction mixture is stirred at room temperature overnight. The solvent is removed in vacuo to afford the title compound as the hydrochloride salt.
Name
[2-(1-Methyl-1H-tetrazol-5-yl)-ethyl]-carbamic acid tert-butyl ester
Quantity
0.204 g
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3.5 mL
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0 (± 1) mol
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0.9 mL
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Synthesis routes and methods II

Procedure details

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Cn1nnnc1CCNC(=O)OC(C)(C)C
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reactant
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